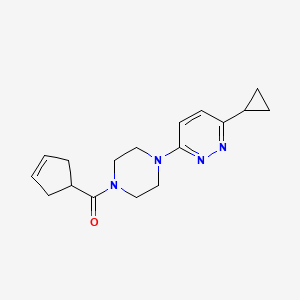
Cyclopent-3-en-1-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopent-3-en-1-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound that has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of Cyclopent-3-en-1-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that Cyclopent-3-en-1-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone has a high affinity for COX-2 enzymes, which are primarily responsible for inflammation and pain. This compound has also been shown to have a low affinity for COX-1 enzymes, which are responsible for the production of prostaglandins that protect the stomach lining. This suggests that Cyclopent-3-en-1-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone may have fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclopent-3-en-1-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone in lab experiments is its high potency and selectivity for COX-2 enzymes. This compound may be more effective at reducing inflammation and pain compared to traditional NSAIDs. However, one limitation is the lack of long-term safety data, as this compound is still in the early stages of research.
Orientations Futures
There are several future directions for research on Cyclopent-3-en-1-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone. One direction is to investigate its potential use as a treatment for other inflammatory conditions, such as asthma and inflammatory bowel disease. Another direction is to study its safety and efficacy in clinical trials, which will provide more information on its potential use in humans. Additionally, research could focus on developing new derivatives of this compound with improved potency and selectivity for COX-2 enzymes.
Méthodes De Synthèse
The synthesis of Cyclopent-3-en-1-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone involves the reaction of cyclopent-3-en-1-ol with 4-(6-cyclopropylpyridazin-3-yl)piperazine in the presence of a suitable catalyst. The product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Cyclopent-3-en-1-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone has been studied for its potential use as a therapeutic agent. Research has shown that this compound has anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and chronic pain.
Propriétés
IUPAC Name |
cyclopent-3-en-1-yl-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(14-3-1-2-4-14)21-11-9-20(10-12-21)16-8-7-15(18-19-16)13-5-6-13/h1-2,7-8,13-14H,3-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTRTHWJCOOJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CC=CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

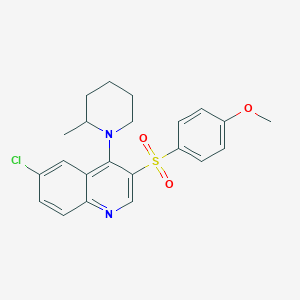


![5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2515976.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2515977.png)

![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2515979.png)
![2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2515981.png)
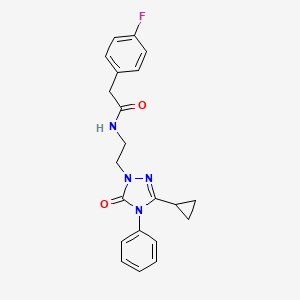
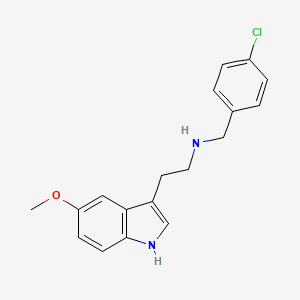
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2515987.png)
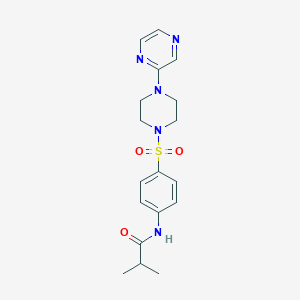
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2515991.png)
![6-(4-Fluorophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2515992.png)